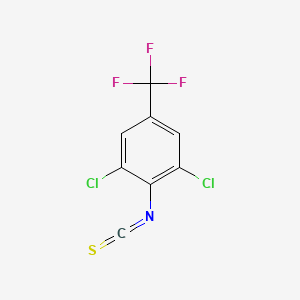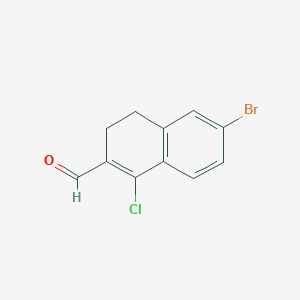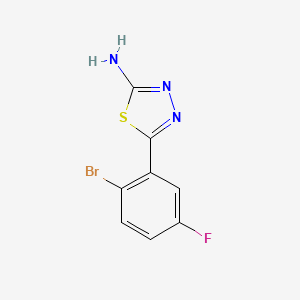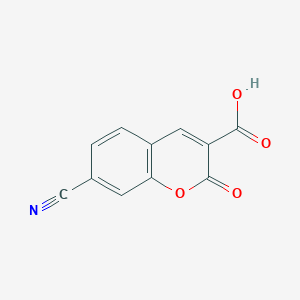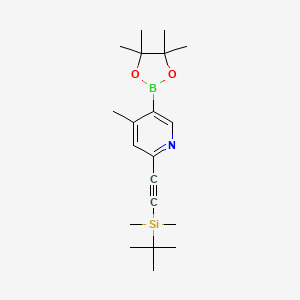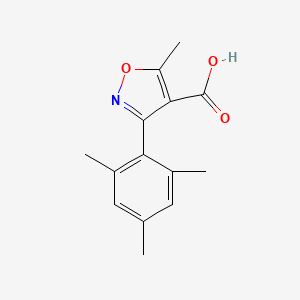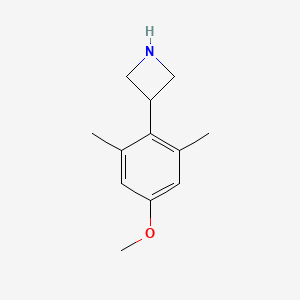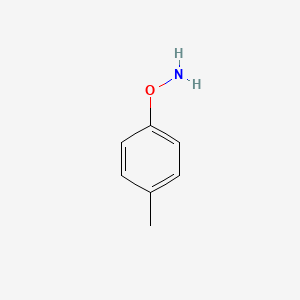
o-(p-Tolyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(p-Tolyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a tolyl group, specifically at the ortho position relative to the methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(p-Tolyl)hydroxylamine typically involves the reduction of the corresponding nitro compound, o-(p-Tolyl)nitrobenzene. This reduction can be achieved using various reducing agents such as zinc powder and ammonium chloride in an aqueous medium . The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to the hydroxylamine group.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and reaction conditions can vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: o-(p-Tolyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-(p-Tolyl)hydroxylamine is used as a reagent in organic synthesis. It can be employed in the preparation of oximes, which are valuable intermediates in the synthesis of various organic compounds .
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of o-(p-Tolyl)hydroxylamine involves its ability to undergo redox reactions. The hydroxylamine group can donate or accept electrons, making it a key player in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use in electrophilic amination reactions.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in the synthesis of phosphinylated compounds.
Hydroxylamine-O-sulfonic acid (HOSA): Employed in various oxidative transformations.
Uniqueness: o-(p-Tolyl)hydroxylamine is unique due to the presence of the tolyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it suitable for certain applications where other hydroxylamines may not be as effective .
Eigenschaften
Molekularformel |
C7H9NO |
|---|---|
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
O-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO/c1-6-2-4-7(9-8)5-3-6/h2-5H,8H2,1H3 |
InChI-Schlüssel |
QTJSTTBYEOELOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
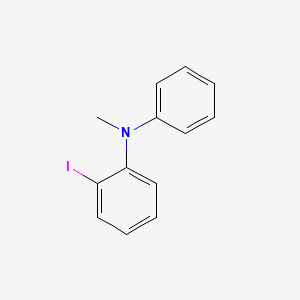
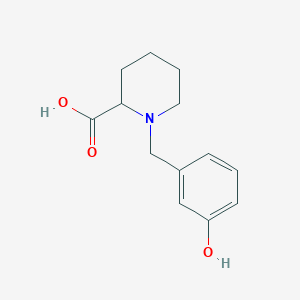

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
